molecular formula C11H14O2 B1355266 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone CAS No. 87771-41-3

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Cat. No.: B1355266
CAS No.: 87771-41-3
M. Wt: 178.23 g/mol
InChI Key: MNEFLNSJCTVLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone typically involves the reaction of acetophenone with isopropanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The hydroxyl group in the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, also known as a derivative of phenylacetone, has garnered interest in the scientific community due to its potential biological activities. This compound, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, is noted for its applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The structure of this compound can be represented as follows:

C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}

This compound features a phenyl ring substituted with a hydroxypropan-2-yl group, which is hypothesized to enhance its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, including cytokines and enzymes like COX-2 and iNOS, which are involved in inflammatory pathways .
  • Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, related compounds have demonstrated IC50 values indicating significant growth inhibition in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX-2 and iNOS
AnticancerIC50 values indicating inhibition of cancer cells

Case Study 1: Anticancer Activity

In a study examining the effects of various phenylacetone derivatives on cancer cell lines, this compound was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 58 µM . This suggests potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar compounds revealed that they could effectively reduce levels of TNF-α and IL-1β in stimulated macrophages. This indicates that this compound might have therapeutic applications in treating inflammatory diseases .

Future Directions and Implications

Given the preliminary findings regarding its biological activity, further research is warranted to explore the pharmacokinetics and safety profile of this compound. Potential studies could include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
  • Structural Modifications : To optimize its activity and reduce potential side effects.

Properties

IUPAC Name

1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(12)9-5-4-6-10(7-9)11(2,3)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEFLNSJCTVLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543123
Record name 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87771-41-3
Record name 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87771-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.